Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a unique combination of furan, benzothieno, and pyrimidinyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1Common synthetic routes include cyclization reactions and the use of sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound typically involves high-throughput synthesis techniques, including automated cyclization and functionalization processes. These methods ensure high yield and purity, essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzothieno and pyrimidinyl rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include furanones, alcohols, and substituted benzothieno and pyrimidinyl derivatives .
Scientific Research Applications
Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Gene Expression: It can modulate the expression of certain genes involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide: Shares the furan-2-ylmethyl group but differs in the rest of the structure.
2-Methylfuran: A simpler compound with a furan ring and a methyl group.
Uniqueness
Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings, providing a wide range of chemical reactivity and biological activity .
Properties
CAS No. |
573950-59-1 |
---|---|
Molecular Formula |
C25H23N3O5S2 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
methyl 4-[[2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H23N3O5S2/c1-32-24(31)15-8-10-16(11-9-15)26-20(29)14-34-25-27-22-21(18-6-2-3-7-19(18)35-22)23(30)28(25)13-17-5-4-12-33-17/h4-5,8-12H,2-3,6-7,13-14H2,1H3,(H,26,29) |
InChI Key |
GXDKFIWHAJIRNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.